molecular formula C12H20O4 B12688129 2-Octenylsuccinic acid, (2Z)- CAS No. 138844-84-5

2-Octenylsuccinic acid, (2Z)-

Cat. No.: B12688129
CAS No.: 138844-84-5
M. Wt: 228.28 g/mol
InChI Key: QWBQTFQCJMOSPK-SREVYHEPSA-N
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Description

2-Octenylsuccinic acid, (2Z)-: is an organic compound with the molecular formula C12H20O4 . It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 2-octenyl group. This compound is known for its amphiphilic properties, making it useful in various industrial applications, particularly in the food and pharmaceutical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octenylsuccinic acid, (2Z)- is typically synthesized through the esterification of succinic anhydride with 2-octene. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized and purified to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of 2-Octenylsuccinic acid, (2Z)- involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Octenylsuccinic acid, (2Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Octenylsuccinic acid, (2Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octenylsuccinic acid, (2Z)- involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifying agent. It can form micelles and stabilize emulsions by reducing the surface tension between immiscible liquids .

Comparison with Similar Compounds

  • 1-Octenylsuccinic acid
  • 2-Octenylsuccinic acid, (2E)-
  • Octenylsuccinic anhydride

Comparison: 2-Octenylsuccinic acid, (2Z)- is unique due to its specific geometric configuration (Z-configuration), which affects its reactivity and interaction with other molecules. Compared to its (E)-isomer, the (2Z)-isomer has different physical and chemical properties, making it suitable for specific applications .

Properties

CAS No.

138844-84-5

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2-[(Z)-oct-2-enyl]butanedioic acid

InChI

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h6-7,10H,2-5,8-9H2,1H3,(H,13,14)(H,15,16)/b7-6-

InChI Key

QWBQTFQCJMOSPK-SREVYHEPSA-N

Isomeric SMILES

CCCCC/C=C\CC(CC(=O)O)C(=O)O

Canonical SMILES

CCCCCC=CCC(CC(=O)O)C(=O)O

Origin of Product

United States

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